molecular formula C33H33Cl2FN4O2 B4318193 11-(3,4-DICHLOROPHENYL)-10-{2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

11-(3,4-DICHLOROPHENYL)-10-{2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

Cat. No.: B4318193
M. Wt: 607.5 g/mol
InChI Key: REDLNMWYGSLDET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(3,4-DICHLOROPHENYL)-10-{2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes dichlorophenyl and fluorophenyl groups, making it a subject of interest for researchers.

Properties

IUPAC Name

6-(3,4-dichlorophenyl)-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33Cl2FN4O2/c1-33(2)18-27-31(29(41)19-33)32(21-7-12-24(34)25(35)17-21)40(28-6-4-3-5-26(28)37-27)30(42)20-38-13-15-39(16-14-38)23-10-8-22(36)9-11-23/h3-12,17,32,37H,13-16,18-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDLNMWYGSLDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CN4CCN(CC4)C5=CC=C(C=C5)F)C6=CC(=C(C=C6)Cl)Cl)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33Cl2FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3,4-DICHLOROPHENYL)-10-{2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multiple steps. The process begins with the preparation of the core dibenzo[b,e][1,4]diazepin structure, followed by the introduction of the dichlorophenyl and fluorophenyl groups through various substitution reactions. The final step involves the acetylation of the piperazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the dichlorophenyl and fluorophenyl groups, potentially leading to the formation of dechlorinated or defluorinated products.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions ortho to the chlorine atoms on the dichlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Dechlorinated or defluorinated derivatives.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atoms.

Scientific Research Applications

11-(3,4-DICHLOROPHENYL)-10-{2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The dichlorophenyl and fluorophenyl groups play a crucial role in binding to these targets, while the piperazine ring may facilitate the compound’s overall stability and bioavailability. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)urea
  • 3,4-dichlorophenyl-4-fluorophenylmethane
  • 3,4-dichlorophenyl-4-fluorophenylamine

Uniqueness

What sets 11-(3,4-DICHLOROPHENYL)-10-{2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE apart from similar compounds is its unique combination of functional groups and the specific arrangement of these groups within the molecule

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-(3,4-DICHLOROPHENYL)-10-{2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
Reactant of Route 2
Reactant of Route 2
11-(3,4-DICHLOROPHENYL)-10-{2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.